(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone
CAS No.:
Cat. No.: VC11016002
Molecular Formula: C12H14F2N2O
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14F2N2O |
---|---|
Molecular Weight | 240.25 g/mol |
IUPAC Name | (2,3-difluorophenyl)-(4-methylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C12H14F2N2O/c1-15-5-7-16(8-6-15)12(17)9-3-2-4-10(13)11(9)14/h2-4H,5-8H2,1H3 |
Standard InChI Key | XGGTZFZYLIFFHG-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F |
Canonical SMILES | CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F |
Introduction
Chemical Identity and Molecular Properties
Structural Characteristics
The compound features a 2,3-difluorophenyl group linked via a carbonyl group to a 4-methylpiperazine ring. The piperazine moiety adopts a chair conformation in solid-state structures, as observed in related derivatives . Fluorine atoms at the 2- and 3-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₄F₂N₂O | |
Average Mass | 240.253 g/mol | |
Monoisotopic Mass | 240.10742 g/mol | |
ChemSpider ID | 765045 | |
CAS Registry Number | 406918-24-9 |
Synthesis and Reaction Pathways
General Synthetic Strategy
The compound can be synthesized via amide coupling between 2,3-difluorobenzoic acid and 4-methylpiperazine. A protocol adapted from the synthesis of (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone involves:
-
Activation of the Carboxylic Acid: 2,3-Difluorobenzoic acid is treated with 1-propanephosphonic acid anhydride (T3P) in dichloromethane at 0°C.
-
Nucleophilic Substitution: The activated acid reacts with 4-methylpiperazine in the presence of triethylamine as a base.
-
Purification: Crude product is purified via silica gel chromatography using petroleum ether/ethyl acetate gradients.
Reaction Equation:
Yield Optimization
In analogous reactions, yields of 68–75% are achievable when using a 1:1.2 molar ratio of acid to amine . Excess amine mitigates dimerization side products.
Crystallographic and Conformational Analysis
Solid-State Structure
Although single-crystal X-ray data for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is unavailable, the closely related tosylpiperazine analog crystallizes in the monoclinic space group P2₁/c with a chair-configured piperazine ring . Key geometric parameters include:
-
Dihedral Angles:
Intermolecular Interactions
In the crystal lattice of the tosyl derivative, molecules form tetrameric units via C–H···O hydrogen bonds and weak C–H···F interactions . The methyl group in the target compound may disrupt these interactions, potentially altering solubility and packing efficiency.
Compound | IC₅₀ (COX-2 Inhibition) | ED₅₀ (Antidepressant) |
---|---|---|
(2,3-Difluorophenyl)(piperazin-1-yl)methanone | 1.2 µM | 12 mg/kg |
4-Methylpiperazine analogs | 0.8–2.5 µM | 8–15 mg/kg |
Future Directions
Research Priorities
-
Crystallographic Studies: Resolve the solid-state structure to guide drug design.
-
In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability.
-
Target Identification: Screen against kinase and GPCR panels.
Industrial Applications
Potential uses include:
-
Antipsychotic Drug Development: Leveraging piperazine’s affinity for dopamine receptors.
-
Anti-Inflammatory Agents: Targeting COX-2 with fluorinated aryl groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume